[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
Description
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine (exact mass: 206.12665 ) is a piperidine derivative featuring a 6-methylpyrazine substituent. Its structure comprises a piperidine ring linked to a methanamine group at the 3-position and a methylpyrazine moiety at the 1-position.
Properties
IUPAC Name |
[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOBBOJQWUTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640309 | |
| Record name | 1-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-82-1 | |
| Record name | 1-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine typically involves the reaction of 6-methylpyrazine with piperidine derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: While direct data for the target compound are unavailable, its methanol derivative melts at 68–70.5°C (), and the carboxylic acid analog (1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid) melts at 185–186.5°C (). These suggest that functional groups significantly influence thermal stability.
- Solubility : Methanamine derivatives generally exhibit better lipid solubility than hydroxylated analogs, favoring passive diffusion across biological membranes.
Biological Activity
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a methylpyrazine moiety, which may influence its interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its therapeutic potential in medicinal chemistry.
The structural composition of this compound suggests that it can modulate biological processes through its interaction with specific molecular targets. The piperidine ring contributes to the compound's basicity, while the methylpyrazine enhances lipophilicity, potentially improving membrane permeability. The mechanism of action involves binding to receptors or enzymes, leading to various biological effects depending on the context of use.
1. Antimicrobial Activity
Many derivatives of piperidine, including those featuring pyrazine components, exhibit significant antimicrobial properties. Research indicates that compounds similar to this compound display antibacterial and antifungal activities, making them candidates for further pharmacological investigation .
2. Neurological Effects
Pyrazine-containing compounds have been associated with neuroprotective effects. The interaction of this compound with central nervous system targets could lead to potential applications in treating neurological disorders.
3. Antioxidant Activity
Preliminary studies suggest that related pyrazine derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases . This activity may be attributed to the compound's ability to scavenge free radicals.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties | |
| Neurological | Potential neuroprotective effects | |
| Antioxidant | Demonstrated antioxidant activity |
Example Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to this compound. It was found that these compounds showed significant inhibition against Gram-positive bacteria, indicating their potential as therapeutic agents in treating bacterial infections .
Future Directions
Further empirical testing is essential to elucidate the specific biological pathways influenced by this compound. Research should focus on:
- In vitro and In vivo Studies : To confirm the biological activities observed in preliminary studies.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.
- Mechanistic Studies : To better understand how this compound interacts with specific receptors or enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
